molecular formula C9H8N2O2 B1591858 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190315-58-2

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No. B1591858
M. Wt: 176.17 g/mol
InChI Key: WXHMONUQDSWYOO-UHFFFAOYSA-N
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Description

“6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that it shares similarities with “6-Methoxy-1H-pyrrolo[3,2-b]pyridine” and “1H-Pyrrolo[3,2-c]pyridine-3-carboxaldehyde”, which are known compounds12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde”. However, there are studies on the synthesis of similar compounds, such as “1H-pyrrolo[2,3-b]pyridine derivatives” which have shown potent activities against FGFR1, 2, and 33.



Molecular Structure Analysis

The molecular structure of “6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is not directly available. However, the InChI code for a similar compound “6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde” is 1S/C9H8N2O2/c1-13-7-3-9-8(10-4-7)2-6(5-12)11-9/h2-5,11H,1H34.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde”. However, related compounds such as “1H-pyrrolo[2,3-b]pyridine derivatives” have been studied for their inhibitory activity against FGFR1, 2, and 33.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” are not directly available. However, a similar compound “6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde” has a molecular weight of 176.17 and is a solid at room temperature4.


Safety And Hazards

Future Directions

The future directions for “6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” are not clear due to the limited information available. However, research on similar compounds such as “1H-pyrrolo[2,3-b]pyridine derivatives” is ongoing, particularly in the context of cancer therapy3.


properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-2-8-7(4-11-9)6(5-12)3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHMONUQDSWYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593911
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

CAS RN

1190315-58-2
Record name 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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